molecular formula C10H6N2O5 B13517185 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid

3-(3-Nitrophenyl)isoxazole-5-carboxylic acid

Katalognummer: B13517185
Molekulargewicht: 234.16 g/mol
InChI-Schlüssel: OFSNDUMAVUKNFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid group. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper(I)-catalyzed cycloadditions. These methods are favored for their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(3-Nitrophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzyme active sites, inhibiting their activity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid
  • 3-(3-Aminophenyl)isoxazole-5-carboxylic acid
  • 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid

Comparison: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H6N2O5

Molekulargewicht

234.16 g/mol

IUPAC-Name

3-(3-nitrophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H6N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)

InChI-Schlüssel

OFSNDUMAVUKNFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.